molecular formula C23H22N4 B14980630 7-(2-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(2-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14980630
M. Wt: 354.4 g/mol
InChI Key: JTFXOMKQFYUDJA-UHFFFAOYSA-N
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Description

1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolidine ring fused with a pyrimidine ring, which is further substituted with phenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This method yields the desired pyrrolopyrimidine derivatives efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE is unique due to its specific substitution pattern and the presence of both phenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

7-(2-methylphenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H22N4/c1-17-9-5-6-12-20(17)27-15-19(18-10-3-2-4-11-18)21-22(24-16-25-23(21)27)26-13-7-8-14-26/h2-6,9-12,15-16H,7-8,13-14H2,1H3

InChI Key

JTFXOMKQFYUDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCCC4)C5=CC=CC=C5

Origin of Product

United States

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